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Compound of Interest

Compound Name: YM 230888

Cat. No.: B1662338 Get Quote

Abstract & Mechanism of Action
YM-230888 is a highly selective, non-competitive antagonist of the metabotropic glutamate

receptor subtype 1 (mGlu1). Unlike ionotropic glutamate receptors (NMDA, AMPA), mGlu1 is a

G-protein coupled receptor (GPCR) linked to the Gq/11 pathway. Its activation leads to the

hydrolysis of phosphoinositide, calcium mobilization, and the subsequent activation of Protein

Kinase C (PKC).

In the context of chronic pain, mGlu1 receptors in the spinal dorsal horn are upregulated and

sensitized, contributing to central sensitization, hyperalgesia, and allodynia. YM-230888 blocks

this signaling cascade, providing potent antinociceptive effects without the severe motor

coordination deficits often seen with NMDA antagonists, provided it is dosed within the

therapeutic window.

Formulation & Solubility Guidelines
YM-230888 is a lipophilic small molecule. Proper formulation is critical to ensure consistent

bioavailability and avoid peritoneal irritation which can confound behavioral readouts.

Preferred Vehicle (Intraperitoneal / Oral)
Composition: 10% Tween 80 (Polysorbate 80) in 0.9% Saline.

Appearance: Fine white suspension/dispersion.
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Preparation Protocol (Standard 10 mL batch)
Weighing: Accurately weigh the required amount of YM-230888 powder.

Example: For a 30 mg/kg dose in 200g rats (dosing volume 5 mL/kg), you need a

concentration of 6 mg/mL. Weigh 60 mg.

Wetting: Add 1.0 mL of 100% Tween 80 directly to the powder.

Trituration: Mix thoroughly with a pestle or vortex vigorously until the powder is completely

wetted and a smooth paste/slurry is formed. Do not add saline yet.

Dilution: Slowly add 9.0 mL of 0.9% Sterile Saline while vortexing. Add in small increments

(e.g., 1 mL at a time) to prevent clumping.

Sonication: Sonicate the suspension for 10–15 minutes in a water bath sonicator to ensure a

uniform dispersion.

Storage: Prepare fresh daily. If storage is necessary, keep at 4°C for <24 hours and re-

sonicate before use.

Dosage & Administration
The following dosages are derived from key pharmacokinetic (PK) and pharmacodynamic (PD)

studies, specifically the characterization by Kohara et al. (2007).

Therapeutic Window
Species Route

Effective Dose
(ED50/Range)

Pre-treatment
Time

Indication

Mouse i.p. 10 – 30 mg/kg 60 min
Inflammatory

Pain (Formalin)

Rat i.p. 10 – 30 mg/kg 60 min
Neuropathic Pain

(Chung/CCI)

Rat p.o. 30 – 100 mg/kg 60-90 min

Chronic

Constriction

Injury
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Critical Note on Toxicity: Doses >100 mg/kg (i.p.) may induce motor coordination deficits

(ataxia). Always perform a Rotarod test if exceeding 30 mg/kg to distinguish analgesia from

sedation.

Pharmacokinetics (Rodent)
Tmax: ~0.5 - 1.0 hour (i.p.)

Bioavailability: Moderate oral bioavailability; i.p. is preferred for consistent onset in acute

behavioral models.

Brain Penetration: YM-230888 crosses the Blood-Brain Barrier (BBB) but has a lower brain-

to-plasma ratio compared to newer analogs like JNJ-16259685. However, it is sufficiently

CNS-penetrant to block spinal mGlu1 receptors.

Experimental Protocols
Protocol A: Neuropathic Pain Model (Chung / Spinal
Nerve Ligation)
Objective: Assess anti-allodynic efficacy.

Baseline Measurement: Measure mechanical withdrawal thresholds using Von Frey

filaments on Day 7-14 post-surgery. Select animals exhibiting tactile allodynia (threshold <

4.0 g for rats).

Randomization: Group animals to ensure equal mean baseline thresholds (n=8-10/group).

Dosing:

Group 1: Vehicle (10% Tween 80/Saline)

Group 2: YM-230888 (10 mg/kg, i.p.)
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Group 3: YM-230888 (30 mg/kg, i.p.)

Group 4: Positive Control (e.g., Gabapentin 100 mg/kg)

Testing:

T = 0 min: Administer compounds.

T = 60 min: Begin Von Frey testing.

T = 120 min: Optional secondary timepoint to assess duration.

Data Analysis: Calculate % Maximum Possible Effect (%MPE) or raw threshold (g).

Protocol B: Motor Coordination Control (Rotarod)
Objective: Verify that analgesia is not a false positive due to sedation.

Training: Train rats/mice on an accelerating Rotarod (4-40 rpm) for 2 days prior to testing.

Selection: Only use animals that can stay on the rod for >180 seconds.

Dosing: Administer YM-230888 (30 mg/kg i.p.).

Testing: Measure latency to fall at T=60 min.

Criteria: A significant drop in latency compared to vehicle indicates motor impairment.

Pathway & Workflow Visualization
Figure 1: mGlu1 Signaling & Inhibition Pathway
Visualization of the Gq-coupled pathway blocked by YM-230888 in the dorsal horn neuron.
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Caption: YM-230888 inhibits the mGlu1-Gq-PLC cascade, preventing intracellular calcium

release and PKC-mediated central sensitization.

Figure 2: In Vivo Efficacy Workflow
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Caption: Step-by-step workflow for evaluating YM-230888 in rodent pain models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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